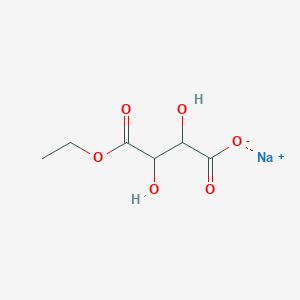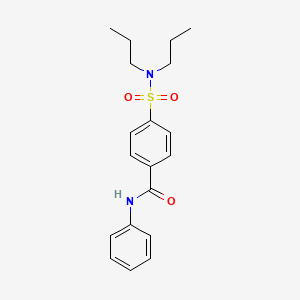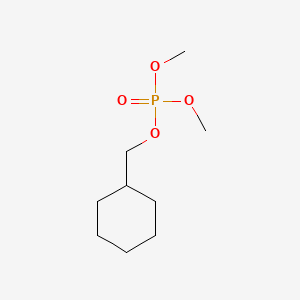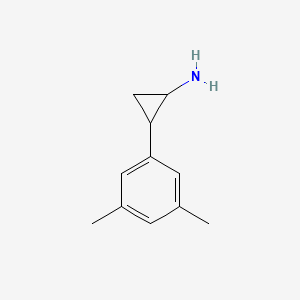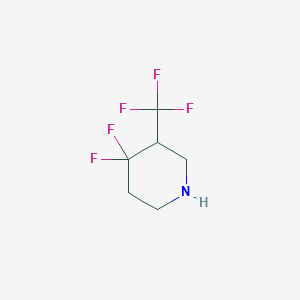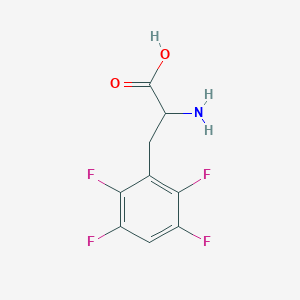
2,3,5,6-Tetrafluorophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluorophenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of phenylalanine using elemental fluorine or fluorinating agents under controlled conditions . Another approach involves the use of 2,3,5,6-tetrafluorophenol as a starting material, which is then converted into the desired phenylalanine derivative through a series of chemical reactions .
Industrial Production Methods: Industrial production of 2,3,5,6-Tetrafluorophenylalanine often employs cost-effective and scalable methods. For instance, the use of 2,3,4,5,6-pentafluorobenzoic acid as a raw material, which undergoes hydrolysis and decarboxylation to yield 2,3,5,6-tetrafluorophenol, followed by further reactions to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetrafluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, often under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenylalanine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorophenylalanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3,5,6-Tetrafluorophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can modulate the acidity, basicity, hydrophobicity, and conformation of the molecule, affecting its binding to enzymes and receptors . This modulation can lead to changes in the activity of the target proteins and pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrafluorophenylalanine is unique compared to other fluorinated phenylalanine derivatives due to the specific positioning of the fluorine atoms. Similar compounds include:
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
These compounds share some properties with this compound but differ in their specific chemical and biological behaviors due to the different fluorination patterns .
Eigenschaften
CAS-Nummer |
32133-40-7 |
|---|---|
Molekularformel |
C9H7F4NO2 |
Molekulargewicht |
237.15 g/mol |
IUPAC-Name |
2-amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-4-2-5(11)8(13)3(7(4)12)1-6(14)9(15)16/h2,6H,1,14H2,(H,15,16) |
InChI-Schlüssel |
JFDDIQNKNLUINS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)CC(C(=O)O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
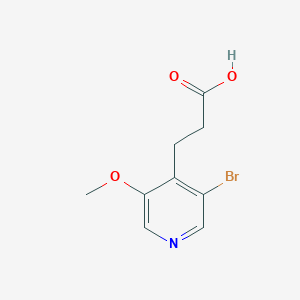
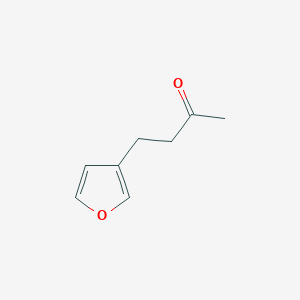
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
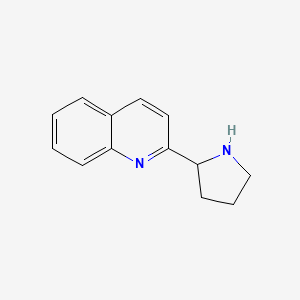
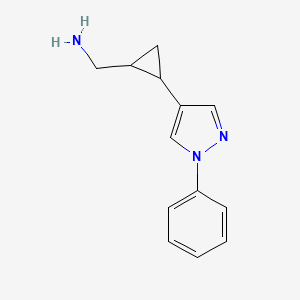
![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
